N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide

Medicinal Chemistry Scaffold Hopping Structure–Activity Relationship

Researchers requiring a structurally differentiated benzothiazole-thiazole-benzamide scaffold often encounter supply gaps for analogs beyond simple benzothiazole-benzamides. This compound (CAS 477538-96-8) solves that problem by integrating a thiazole spacer that fundamentally alters molecular topology, hydrogen-bonding capacity, and conformational flexibility compared to direct benzothiazole-benzamide analogs such as CID 2963825. - Vendor-reported micromolar activity against breast, lung, and colon cancer cell lines supports immediate inclusion in oncology screening cascades. - The 3-nitro-4-(piperidin-1-yl) substitution pattern and dual heterocyclic core provide a structurally unprecedented starting point for crystal structure determination and co-crystal screening, with the piperidine nitrogen available as a salt-forming site to optimize solubility. - The scaffold aligns with Markush structures in CTPS1 inhibitor patents (e.g., US20230183229A1), positioning it as a potential probe for autoimmune disease or T-cell malignancy programs requiring isoform selectivity profiling (CTPS1 vs. CTPS2). - Single batch, global shipment with full analytical documentation ensures supply chain certainty for both exploratory and follow-up studies.

Molecular Formula C22H19N5O3S2
Molecular Weight 465.55
CAS No. 477538-96-8
Cat. No. B2636728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide
CAS477538-96-8
Molecular FormulaC22H19N5O3S2
Molecular Weight465.55
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)[N+](=O)[O-]
InChIInChI=1S/C22H19N5O3S2/c28-20(14-8-9-17(18(12-14)27(29)30)26-10-4-1-5-11-26)25-22-24-16(13-31-22)21-23-15-6-2-3-7-19(15)32-21/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,24,25,28)
InChIKeyZTDDHHFRHWDQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide: Structural Baseline


N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide (CAS 477538-96-8) is a synthetic benzothiazole–thiazole hybrid benzamide with molecular formula C22H19N5O3S2 and molecular weight 465.55 g/mol [1]. It incorporates a benzothiazole ring linked to a central thiazole, which is further connected via an amide bridge to a 3-nitro-4-(piperidin-1-yl)phenyl moiety [2]. This compound is structurally positioned within the broader class of N-(thiazol-2-yl)-benzamide derivatives that have been investigated as kinase inhibitors, CTPS1 inhibitors, and GPCR modulators, though the specific quantitative pharmacological profile of this compound remains sparsely reported in the primary literature.

Benzothiazole–thiazole hybrid scaffold for scaffold-hopping studies
Expanded molecular complexity may enable novel GPCR or kinase interactions
Structurally distinct from direct benzothiazole–benzamide analogs

Why This Compound Cannot Be Replaced by Simpler Analogs


Substituting N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide with simpler N-(benzothiazol-2-yl)-benzamide analogs (e.g., CID 2963825) is not equivalent, because the insertion of the thiazole spacer between the benzothiazole and the benzamide core fundamentally alters molecular topology, hydrogen-bonding capacity, and conformational flexibility [1]. The closest available comparator, N-(1,3-benzothiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide (CID 2963825, MLS000581649), lacks this thiazole linker and consequently exhibits a different interaction profile with GPR35 (GPCR target) in BindingDB assays [2]. Even within the broader N-(thiazol-2-yl)-benzamide chemical space, variations in the heterocyclic linker and nitro-piperidine substitution pattern have been shown to produce divergent solid-state arrangement, absorption, and fluorescence properties [3], underscoring that in-class compounds cannot be assumed to be functionally interchangeable.

Thiazole spacer alters topology
Insertion of the thiazole linker between benzothiazole and benzamide cores changes hydrogen-bonding capacity and conformational flexibility, which may shift target recognition relative to simpler benzothiazole–benzamide analogs.
GPR35 binding may not transfer
The direct analog CID 2963825 has GPR35 activity in BindingDB, but the target compound lacks experimental data; the thiazole spacer may alter pharmacophore presentation and GPR35 interaction profile.
Solid-state properties may differ
Nitro-piperidine substitution pattern is distinct from characterized nitrobenzamide isomers, and may lead to different crystal packing, Hirshfeld surfaces, and fluorescence behavior.

Differentiation Evidence


Thiazole Spacer Insertion Alters Scaffold Topology

The target compound incorporates a thiazole ring between the benzothiazole and the benzamide core, creating a benzothiazole–thiazole–benzamide scaffold. In contrast, the closest available analog, N-(1,3-benzothiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide (CID 2963825, MLS000581649), connects the benzothiazole directly to the benzamide via a single amide bond [1]. This structural difference increases the heavy atom count from 27 (CID 2963825, MW 382.1 Da) to 32 (target compound, MW 465.55 Da) and adds 2 hydrogen bond acceptors. The linker insertion is expected to alter the distance and angular relationship between the nitro-piperidine pharmacophore and the benzothiazole terminus, which is critical for target binding geometry [2].

Scaffold Topology
Class-level inference
+83.5 Da, +2 HBA, +2 rot. bonds vs. CID 2963825
Altered binding geometry may support scaffold-hopping exploration
Computed descriptors; no crystallographic or binding data
Medicinal Chemistry Scaffold Hopping Structure–Activity Relationship

GPR35 Binding: Thiazole-Spacer vs. Direct Analog

The direct benzothiazole–benzamide analog, N-(1,3-benzothiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide (CID 2963825), has been tested against G-protein coupled receptor 35 (GPR35) and is recorded in BindingDB [1]. No equivalent GPR35 data are available for the target compound. Because the thiazole spacer insertion is expected to alter the presentation of the nitro-piperidine pharmacophore, the target compound may exhibit a different GPR35 binding profile than CID 2963825. However, a direct quantitative comparison cannot be made without experimental data for the target compound.

GPR35 Binding
Data to verify
Target: not reported; Comparator CID 2963825: GPR35 entry present
GPR35 profile may differ; independent validation required
Analog activity cannot be assumed transferable
GPCR Pharmacology GPR35 Binding Affinity

Nitro Positional Isomerism Affects Solid-State Properties

A systematic study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide positional isomers demonstrated that the nitro substituent position (ortho, meta, para) significantly influences solid-state arrangement, Hirshfeld surface interactions, and absorption/fluorescence properties [1]. Although this study did not include the target compound specifically, the target compound's 3-nitro-4-(piperidin-1-yl) substitution pattern is structurally distinct from the unsubstituted (piperidine-absent) isomers studied. The addition of the piperidine ring at the 4-position is expected to further modulate crystal packing and photophysical behavior relative to the o-, m-, p-nitrobenzamide isomers characterized [1].

Nitro Isomerism Effect
Class-level inference
3-nitro-4-piperidinyl vs. o/m/p-nitrobenzamide isomers
Solid-state and fluorescence properties likely distinct; relevant for co-crystal screening
Based on isomer study; target compound not crystallized
Crystal Engineering Solid-State Chemistry Fluorescence

Preliminary Anticancer Activity Across Cell Lines

According to aggregated vendor-provided screening summaries, the target compound has shown cytotoxic activity against breast, lung, and colon cancer cell lines with IC50 values reported in the micromolar range [1]. The closest structurally characterized comparator, N-(benzo[d]thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide (CID 2963825), has not been reported with equivalent multi-cell-line anticancer data in accessible public databases. The broader compound class (N-(benzothiazol-2-yl)-benzamides) is associated with anticancer mechanisms including tyrosine kinase inhibition, topoisomerase inhibition, and ROS-mediated apoptosis [2]; however, the specific quantitative contribution of the thiazole spacer to these activities has not been isolated.

Cytotoxicity Screening
Data to verify
IC50 micromolar range (vendor-reported)
Supports cytotoxicity endpoint review; independent validation recommended
Breast, lung, colon cancer cell lines; conditions unspecified
Cancer Screening Cytotoxicity Cell Line Panel

Recommended Application Scenarios


GPR35 Scaffold-Hopping Programs

The compound's benzothiazole–thiazole–benzamide scaffold distinguishes it from direct benzothiazole–benzamide analogs that have existing GPR35 binding data in BindingDB [1]. Researchers seeking novel GPR35 ligands with potentially altered selectivity or pharmacokinetic profiles can use this compound as a scaffold-hopping starting point. The increased molecular complexity (MW 465.55 vs. 382.1 Da for CID 2963825) and additional hydrogen bond acceptors may enable interactions with receptor sub-pockets not accessible to the simpler analog.

Multi-Cell-Line Anticancer Screening

Based on preliminary vendor-reported activity against breast, lung, and colon cancer cell lines at micromolar IC50 values [2], this compound is suitable for inclusion in oncology-focused screening libraries. Its dual benzothiazole–thiazole heterocyclic system and nitro group may confer a multi-target mechanism distinct from single-target kinase inhibitors, as is common in the broader benzothiazole anticancer class [3]. Users should conduct comparative dose-response profiling against the simpler benzothiazole–benzamide analog to isolate the contribution of the thiazole spacer.

Solid-State Characterization and Co-Crystal Engineering

The 3-nitro-4-(piperidin-1-yl) substitution pattern in combination with the benzothiazole–thiazole core is structurally unprecedented in published crystallographic studies of benzothiazole–nitrobenzamide systems [4]. This makes the compound a valuable candidate for crystal structure determination, Hirshfeld surface analysis, and co-crystal screening with pharmaceutically acceptable co-formers. The piperidine nitrogen may serve as a salt-forming site for improved solubility or dissolution rate.

CTPS1 Inhibitor Probe Development

The compound falls within the structural scope of aminothiazole and benzamide derivatives claimed as CTPS1 (cytidine triphosphate synthase 1) inhibitors in patent US20230183229A1 [5]. Although the specific compound is not explicitly exemplified in the patent, its benzothiazole–thiazole–benzamide scaffold aligns with the Markush structures disclosed. Researchers investigating CTPS1 as a target for autoimmune disease or T-cell malignancy can evaluate this compound as a potential probe, benchmarking its inhibitory potency and isoform selectivity (CTPS1 vs. CTPS2) against disclosed patent examples.

Application
Selection Property
Validation Focus
GPR35 scaffold-hopping studies
Scaffold complexity and HBA profile
GPR35 binding and selectivity profiling
Cancer cell-line panel screening
Multi-cell-line cytotoxicity profile
Dose-response profiling vs. benzothiazole analog
Solid-state and co-crystal engineering
Nitro-piperidine substitution pattern
Crystal structure and Hirshfeld analysis
CTPS1 inhibitor probe evaluation
Benzothiazole–thiazole scaffold alignment with CTPS1 patent
CTPS1/CTPS2 isoform selectivity
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